molecular formula C8H7ClN4O B1523294 2-azido-N-(3-chlorophenyl)acetamide CAS No. 215320-57-3

2-azido-N-(3-chlorophenyl)acetamide

Cat. No. B1523294
M. Wt: 210.62 g/mol
InChI Key: NOXXOUTZJXGKPK-UHFFFAOYSA-N
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Description

2-azido-N-(3-chlorophenyl)acetamide is a chemical compound with the molecular formula C8H7ClN4O . It is a derivative of acetamide, which is an organic compound that acts as the simplest amide derived from acetic acid .

Scientific Research Applications

  • Antibacterial Agents:

    • A study by Desai et al. (2008) synthesized several acetamides, including N-(3-chloro-2-oxo-4-arylazetidinyl) derivatives, and evaluated them for antibacterial activity against Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli. These compounds showed moderate to good antibacterial activity【Desai et al., 2008】.
  • Therapeutic Applications in Viral Infections:

    • Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, closely related to the chemical structure , which showed significant antiviral and antiapoptotic effects in vitro. This compound was effective in treating Japanese encephalitis, showing a decrease in viral load and an increase in survival in infected mice【Ghosh et al., 2008】.
  • Photovoltaic and Nonlinear Optical Applications:

    • Mary et al. (2020) conducted a study on benzothiazolinone acetamide analogs, including a compound structurally similar to 2-azido-N-(3-chlorophenyl)acetamide. These compounds were analyzed for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. They also explored the non-linear optical (NLO) activity of these compounds【Mary et al., 2020】.
  • Crystallography and Molecular Interactions:

    • Saravanan et al. (2016) studied the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, which helps in understanding the molecular interactions and stability of such compounds. The chlorophenyl ring orientation and intermolecular interactions were analyzed, providing insights into the compound's properties【Saravanan et al., 2016】.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities:

    • Rani et al. (2014) synthesized 2-(substituted phenoxy) acetamide derivatives and assessed their potential as anticancer, anti-inflammatory, and analgesic agents. This study suggests the potential of structurally similar compounds in therapeutic applications【Rani et al., 2014】.
  • Insecticidal Agents:

    • Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested them for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some derivatives exhibited excellent results, highlighting the potential of related compounds in pest control【Rashid et al., 2021】.
  • Antibacterial Activity of Acetamide Derivatives:

    • Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial potentials, with some showing moderate inhibitory effects against various bacterial strains【Iqbal et al., 2017】.

Future Directions

The future directions for the study of 2-azido-N-(3-chlorophenyl)acetamide could involve further investigation into its synthesis, chemical reactions, and potential biological activities. This could lead to the development of novel therapeutic agents .

properties

IUPAC Name

2-azido-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-2-1-3-7(4-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXXOUTZJXGKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(3-chlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VJ Majo, PT Perumal - The Journal of Organic Chemistry, 1998 - ACS Publications
An unprecedented attack of the azide functionality by iminium species, generated in situ under Vilsmeier conditions, provided a novel route for the construction of nitrogen heterocycles. …
Number of citations: 70 pubs.acs.org

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